Antiplasmodial Activity: IC50 = 600 nM Against Plasmodium falciparum and Metabolic Stability Profile
4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine (Anti-infective agent 9) inhibits Plasmodium falciparum with an IC50 of 600 nM, downregulating pyruvate levels and TCA cycle activity in the parasite . The compound demonstrates favorable metabolic stability and low toxicity to human hepatocytes. Notably, its antiplasmodial mechanism does not involve inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a known target for some antimalarial chemotypes, indicating a distinct mode of action that differentiates it from DXPS-targeting analogs .
| Evidence Dimension | Antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | No direct head-to-head comparator available in literature for this specific assay; baseline represents untreated control. |
| Quantified Difference | Not applicable (baseline comparison only) |
| Conditions | In vitro P. falciparum culture; metabolic stability assessed in human liver microsome/hepatocyte models. |
Why This Matters
This establishes a defined potency threshold for antiplasmodial activity and confirms metabolic stability, which is essential for prioritizing this compound in antimalarial screening cascades where in vitro stability is a prerequisite for advancement.
